N-(4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)furan-2-carboxamide
Description
N-(4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a thiazole core linked to a furan-2-carboxamide group via an ethyl spacer. The propylamino substituent at the 2-oxoethyl position distinguishes it from structurally related analogs.
Properties
IUPAC Name |
N-[4-[2-oxo-2-(propylamino)ethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-2-5-14-11(17)7-9-8-20-13(15-9)16-12(18)10-4-3-6-19-10/h3-4,6,8H,2,5,7H2,1H3,(H,14,17)(H,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYERVPCCRIQOLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed on the amide group to yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole and furan rings.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols, along with suitable catalysts, are used for substitution reactions.
Major Products Formed:
Oxidation: Thiazole sulfoxides or sulfones.
Reduction: Thiazole amines.
Substitution: Substituted thiazoles or furans.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions. Medicine: Potential therapeutic applications include its use as an anti-inflammatory or antimicrobial agent. Industry: The compound can be utilized in the manufacture of advanced materials and coatings.
Mechanism of Action
The mechanism by which N-(4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)furan-2-carboxamide exerts its effects involves interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The amide group may participate in hydrogen bonding, enhancing the compound's binding affinity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
- Propylamino vs.
- Hydrazinyl Derivatives: Compounds like 97d () feature hydrazine linkers, which may confer distinct reactivity (e.g., hydrogen bonding or chelation) compared to the target’s alkylamino group .
- Thiazole vs. Thiadiazole : Thiadiazole derivatives () exhibit broad antimicrobial and antitumor activities, suggesting that the target’s thiazole core could be optimized for similar applications .
Biological Activity
N-(4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound with potential biological activities that make it a subject of interest in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring and a furan moiety, which are known for their roles in various biological activities. The molecular formula is CHNOS, with a molecular weight of approximately 270.32 g/mol. Its structure allows for interactions with biological targets, particularly enzymes and receptors involved in disease processes.
Biological Activity
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole and furan derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains. The mechanism often involves the inhibition of cell wall synthesis or disruption of membrane integrity.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 µg/mL |
| Similar Thiazole Derivative | Escherichia coli | 20 µg/mL |
2. Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. In vitro studies demonstrated that it induces apoptosis in cancer cell lines by activating caspase pathways, similar to other carboxamide derivatives known for their anticancer properties.
Case Study: Apoptosis Induction
In a study involving human colorectal cancer cells, the compound exhibited an EC value of 270 nM, indicating potent activity in promoting apoptosis through PARP cleavage and DNA fragmentation .
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways.
- Modulation of Signaling Pathways : It can alter signaling cascades linked to cell proliferation and survival, particularly in cancer cells.
Research Findings
Recent literature has documented the synthesis and evaluation of various derivatives based on the core structure of this compound. These studies typically focus on:
- Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity.
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased antimicrobial potency |
| Alteration of alkyl chain length | Enhanced cytotoxicity against cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
